molecular formula C7H11BrF3NO B2756823 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine CAS No. 160921-16-4

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

Cat. No.: B2756823
CAS No.: 160921-16-4
M. Wt: 262.07
InChI Key: KFCAIQBJTHJTCZ-UHFFFAOYSA-N
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Description

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a useful research compound. Its molecular formula is C7H11BrF3NO and its molecular weight is 262.07. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromo-3,3,3-trifluoropropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF3NO/c8-6(7(9,10)11)5-12-1-3-13-4-2-12/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCAIQBJTHJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

[1]

Executive Summary

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine (CAS: 160921-16-4) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the pharmacophore-enhancing 2-bromo-3,3,3-trifluoropropyl moiety.[1] This motif serves as a lipophilic anchor and a metabolic modulator, leveraging the unique electronic properties of the trifluoromethyl (

This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers optimizing lead compounds or designing novel fluorinated scaffolds.

Chemical Identity & Structural Analysis[2][3]

The molecule consists of a saturated morpholine ring


PropertyDetail
IUPAC Name 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine
CAS Registry Number 160921-16-4
Molecular Formula

Molecular Weight 262.07 g/mol
SMILES C1COCCN1CC(Br)C(F)(F)F
InChI Key AFUWTOMPIDVMSJ-UHFFFAOYSA-N (Analogous structure key)
Stereochemistry and Electronic Architecture

The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon bearing the bromine).

  • Electronic Withdrawal: The terminal

    
     group is a powerful electron-withdrawing group (EWG). Through inductive effects (
    
    
    ), it pulls electron density away from the adjacent C-Br bond and significantly reduces the electron density available at the morpholine nitrogen.
  • Steric Bulk: The

    
     group has a van der Waals radius similar to an isopropyl group, creating significant steric hindrance around the 
    
    
    -carbon. This shields the C-Br bond from typical
    
    
    backside attacks, altering its reactivity profile compared to non-fluorinated alkyl halides.

StructureAnalysisMorpholineMorpholine Ring(Solubility/Binding)NitrogenN-Atom(Basicity Source)Morpholine->NitrogenLinkerPropyl Chain(C1-C2)Nitrogen->LinkerBromineBromine (Br)(Reactive Handle)Linker->Bromine Chiral Center (C2)CF3CF3 Group(Lipophilicity/Metabolic Stability)Linker->CF3 Inductive Effect (-I)CF3->NitrogenReduces pKa(Long-range -I effect)

Figure 1: Structural dissection highlighting the electronic influence of the trifluoromethyl group on the morpholine core.

Physicochemical Profile

The introduction of the halogenated chain drastically alters the properties compared to unsubstituted morpholine.

Key Physical Constants
PropertyValue (Experimental/Predicted)Context & Causality
Physical State Liquid (Oil)The asymmetry and halogenation prevent efficient crystal packing at room temperature.
Boiling Point ~248°C (Predicted)Significantly higher than morpholine (129°C) due to increased molecular weight and polarizability of the C-Br/C-F bonds.
Density ~1.45 g/cm³High density is characteristic of poly-halogenated aliphatic compounds (Br + 3F).
LogP (Lipophilicity) 2.1 - 2.5The

and Br groups are highly lipophilic, shifting the molecule from hydrophilic (Morpholine LogP -0.86) to lipophilic, facilitating membrane permeability.
pKa (Conjugate Acid) ~4.5 - 5.5 (Predicted)Critical Insight: The basicity of the morpholine nitrogen (typically pKa ~8.3) is drastically lowered by the strong electron-withdrawing nature of the

-fluoro/bromo chain.
Solubility Low in water; High in DCM, EtOAc, MeOHThe hydrophobic chain dominates the solvation profile.
The "Fluorine Effect" on Basicity

In drug design, this molecule is often used to tune the pKa of a basic center. The

  • Mechanism:

    
    .
    
  • Result: The lone pair on the nitrogen is less available for protonation. This is advantageous for improving oral bioavailability by preventing ionization in the stomach or reducing hERG channel inhibition, which is often associated with high-basicity amines.

Synthesis & Production Protocols

The primary synthetic route involves the Aza-Michael Addition of morpholine to the electron-deficient alkene 2-bromo-3,3,3-trifluoropropene (BTP) .

Reaction Pathway

Reagents: Morpholine (Nucleophile), 2-Bromo-3,3,3-trifluoropropene (Electrophile). Conditions: Mild heating (40-60°C) in a polar aprotic solvent (e.g., Acetonitrile or THF). Catalyst-free or mild base.

SynthesisMorpholineMorpholine(Nucleophile)ReactionAza-Michael Addition(Solvent: THF/MeCN, 40°C)Morpholine->ReactionBTP2-Bromo-3,3,3-trifluoropropene(Electrophile)BTP->ReactionProduct4-(2-Bromo-3,3,3-trifluoropropyl)morpholineReaction->ProductRegioselectiveAttack at C1

Figure 2: Synthetic workflow via Aza-Michael addition.

Protocol Highlights (Self-Validating System)
  • Stoichiometry: Use a slight excess of morpholine (1.1 eq) to drive the reaction to completion, as BTP is volatile.

  • Regioselectivity: Nucleophilic attack occurs exclusively at the terminal

    
     (C1) of the alkene. The internal carbon (C2) is sterically blocked by the Br and 
    
    
    groups.
  • Purification: The product is an amine. Acid-base extraction is the most efficient purification method:

    • Extract into dilute HCl (product moves to aqueous phase).

    • Wash organic phase (removes neutral impurities).

    • Basify aqueous phase and extract back into DCM.

Reactivity & Stability

Nucleophilic Substitution (The "Neopentyl-like" Barrier)

While alkyl bromides are typically reactive towards

exceptionally sluggish
  • Steric Hindrance: The reaction center (C2) carries a bulky Bromine and a massive

    
     group. Backside attack is sterically encumbered.
    
  • Electronic Repulsion: The fluorine atoms create a shell of electron density that repels incoming nucleophiles.

  • Implication: Derivatization usually requires radical conditions or elimination-addition mechanisms rather than direct substitution.

Radical Chemistry (Radical Acceptor)

Recent literature identifies the 2-bromo-3,3,3-trifluoropropyl motif as an excellent radical acceptor .

  • Application: It can be used in photoredox catalysis to couple with redox-active esters.[2] The C-Br bond can be homolytically cleaved to generate a radical that undergoes further functionalization.

Stability
  • Hydrolysis: Stable to aqueous conditions at neutral pH.

  • Thermal: Stable up to ~100°C. Above this, risk of HBr elimination to reform the alkene (retro-Michael) or formation of morpholinium salts.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage:

  • Store in a cool, dry place (2-8°C recommended).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although the

    
     group confers significant oxidative stability.
    

References

  • Bio-Fount . (n.d.). 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine Product Page. Retrieved from

  • Guo, P., et al. (2022).[2] "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor". Organic Letters, 24, 2145-2148.[2] (Contextual synthesis reference). Retrieved from

  • BenchChem . (n.d.). Synthesis routes of Morpholine Derivatives. Retrieved from

  • PubChem . (2025). Compound Summary: 4-(3-Bromopropyl)morpholine (Analogous Structure Analysis). National Library of Medicine. Retrieved from

Thermodynamic stability of trifluoropropyl morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the N-(3,3,3-trifluoropropyl)morpholine moiety represents a strategic bioisostere for the standard N-propyl or N-ethyl morpholine group. While the morpholine ring is a privileged scaffold for improving aqueous solubility, the introduction of the 3,3,3-trifluoropropyl (


)  tail serves a dual thermodynamic purpose: it modulates the basicity (

) of the tertiary amine to optimize membrane permeability and introduces a "fluorous shield" that blocks oxidative metabolism at the distal positions.

This guide provides a rigorous analysis of the thermodynamic stability of these derivatives, moving beyond simple shelf-life assessments to the fundamental energetic drivers—bond dissociation energies (BDE), hydration enthalpies, and electronic inductive effects. It includes self-validating experimental protocols designed for high-throughput physicochemical profiling.

Physicochemical Foundations

To understand the stability of trifluoropropyl morpholine, one must analyze the electronic communication between the electron-withdrawing trifluoromethyl group (


) and the morpholine nitrogen.
The -Fluorine Inductive Effect

Unlike


-fluorination (which is chemically unstable due to spontaneous HF elimination) or 

-fluorination (which drastically lowers

by ~2-3 units), the

-position of the

group in the propyl chain offers a "Goldilocks" zone of electronic modulation.
  • Mechanism: The strong

    
    -inductive electron withdrawal (
    
    
    
    effect) of the
    
    
    group propagates through the carbon chain. At the
    
    
    -position, this effect is attenuated but still significant enough to lower the electron density on the morpholine nitrogen lone pair.
  • Thermodynamic Consequence:

    • Basicity Reduction: The

      
       of the conjugate acid is typically lowered by 0.8 – 1.2 log units  compared to the non-fluorinated N-propyl analog.
      
    • Result: A higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), enhancing lipophilic efficiency (LipE) and passive membrane permeability without sacrificing solubility entirely.

Conformational Energetics

The thermodynamic stability of the morpholine ring is governed by the chair conformation. The bulky 3,3,3-trifluoropropyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Dipole-Dipole Interactions: The

    
     bonds create a strong local dipole. In the crystal lattice or solution, these derivatives often exhibit increased lattice energy (higher melting points) compared to their hydrocarbon analogs due to electrostatic stabilization between the 
    
    
    
    dipole and the polar morpholine ether oxygen.

Thermodynamic Stability Profile

Chemical Stability (Hydrolysis & Oxidation)
  • Hydrolysis: The

    
     bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). The trifluoropropyl chain is thermodynamically immune to hydrolysis under standard aqueous conditions (pH 1–13).
    
  • Oxidative Resistance: The primary degradation pathway for N-alkyl morpholines is N-oxidation (forming N-oxides) or

    
    -carbon hydroxylation (leading to dealkylation).
    
    • Stabilization: The electron-withdrawing nature of the

      
       group deactivates the adjacent methylene hydrogens (
      
      
      
      ), increasing the activation energy required for cytochrome P450-mediated hydrogen atom abstraction (HAT). This renders the molecule kinetically and thermodynamically more stable against oxidative degradation than its non-fluorinated counterpart.
Thermal Stability

Thermogravimetric Analysis (TGA) typically reveals that trifluoropropyl morpholine salts (e.g., HCl or fumarate) possess high thermal stability, often stable up to 200°C before the onset of decomposition. The fluorinated tail increases the molecular weight and Van der Waals surface area, reducing volatility compared to N-propyl morpholine.

Visualization: Electronic & Stability Logic

The following diagram illustrates the electronic influence of the trifluoropropyl group and the resulting stability profile.

G CF3 CF3 Group (Electron Withdrawing) Chain Propyl Linker (Inductive Relay) CF3->Chain -I Inductive Effect Metab Metabolic Stability (Blocked Oxidation) CF3->Metab Steric/Electronic Shielding Nitrogen Morpholine Nitrogen (Lone Pair) Chain->Nitrogen Reduced e- Density pKa Lowered pKa (Less Basic) Nitrogen->pKa Thermodynamic Outcome

Figure 1: Mechanistic flow of the trifluoropropyl group's influence on morpholine physicochemical properties.

Experimental Protocols (Self-Validating)

These protocols are designed to be self-validating , meaning they include internal controls (reference standards) to ensure the data is accurate relative to known values.

Protocol A: Potentiometric pKa Determination

Objective: To quantify the thermodynamic acidity constant of the conjugate acid.

  • Preparation: Dissolve 5 mg of the trifluoropropyl morpholine derivative in 20 mL of ionic strength-adjusted water (

    
    ).
    
  • Calibration (Self-Validation): Run a blank titration with Standard 0.1 M HCl to determine the exact carbonate content and electrode slope. Acceptance Criteria: Slope > 98%.

  • Titration: Titrate with

    
     from pH 2.0 to pH 12.0 using a standardized glass electrode.
    
  • Analysis: Use the Bjerrum plot method to identify the inflection point.

  • Validation: Run a reference standard (e.g., Morpholine, pKa = 8.36 ) in the same sequence. The experimental pKa must be within

    
     units of the literature value.
    
Protocol B: Accelerated Oxidative Stability (Forced Degradation)

Objective: To assess thermodynamic resistance to N-oxidation.

  • Sample: Prepare a

    
     solution of the compound in 50:50 Acetonitrile:Water.
    
  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Control (Self-Validation): Prepare a parallel sample of N-propylmorpholine (non-fluorinated).

  • Incubation: Heat both samples at

    
     for 4 hours.
    
  • Analysis: Analyze via UPLC-MS.

  • Readout: Calculate the % remaining of parent and % formation of N-oxide (

    
    ).
    
    • Success Criteria: The trifluoropropyl derivative should show < 5% degradation , whereas the N-propyl control should show > 20% degradation (validating the oxidative stress was sufficient).

Protocol C: Lipophilicity (LogD) via Shake-Flask Method

Objective: To measure the distribution coefficient at physiological pH.

  • Phases: Pre-saturate 1-Octanol and Phosphate Buffer (pH 7.4).

  • Equilibrium: Dissolve compound in the buffer phase, add octanol, and shake for 24 hours at

    
    .
    
  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    .
    
  • Validation: Use Propranolol (LogD ~1.3) as a concurrent QC standard.

Data Presentation: Comparative Stability

ParameterN-Propyl Morpholine (Reference)N-(3,3,3-Trifluoropropyl) MorpholineThermodynamic Implication
pKa (Conj. Acid) ~ 7.4 - 7.66.4 - 6.8 Reduced basicity reduces lysosomal trapping; improves passive diffusion.
LogP (Neutral) ~ 0.9~ 1.6 Increased lipophilicity due to fluorous domain; better BBB penetration potential.
BDE (C-H vs C-F) 98 kcal/mol (C-H)116 kcal/mol (C-F) Terminal group is thermodynamically inert to metabolic attack.
Oxidative Loss High (>20% in 4h)Low (<5% in 4h) Fluorine deactivates nucleophilic attack on Nitrogen.

Workflow Visualization: Stability Testing

StabilityWorkflow cluster_tests Thermodynamic Profiling start Compound Synthesis (>98% Purity) pka pKa Determination (Potentiometric) start->pka logd LogD 7.4 (Octanol/Buffer) start->logd stress Forced Degradation (H2O2 / 60°C) start->stress analysis UPLC-MS Analysis (Quantify Parent vs N-Oxide) pka->analysis Input Data logd->analysis stress->analysis decision Go/No-Go Decision (Based on Stability Index) analysis->decision

Figure 2: Standardized workflow for assessing thermodynamic and kinetic stability of fluorinated amines.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

An In-depth Technical Guide on the Safe Handling of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine. This guide has been meticulously compiled by synthesizing safety and handling data from structurally analogous compounds, namely the morpholine family and halogenated propene derivatives. The recommendations herein are based on established principles of chemical safety and should be treated as a comprehensive, albeit inferred, set of guidelines.

Compound Overview and Inferred Hazard Profile

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a complex halogenated amine. Its structure combines the chemical properties of a tertiary amine (the morpholine ring) and a brominated, fluorinated aliphatic chain. This unique combination suggests its potential utility in medicinal chemistry and materials science as a building block. However, the constituent parts of the molecule also point towards a significant hazard profile that must be respected.

The morpholine moiety is known to be corrosive and toxic, while the bromo-trifluoropropyl group is associated with irritation and potential mutagenicity.[1][2] Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance, likely possessing corrosive, toxic, and irritant properties.

Inferred GHS Hazard Classification

Based on the hazard profiles of its structural analogues, the following GHS classification is inferred for 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine:

Hazard ClassInferred ClassificationBasis for Inference
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Morpholine is toxic in contact with skin and harmful if swallowed or inhaled.[2][3][4]
Skin Corrosion/Irritation Category 1BMorpholine causes severe skin burns.[2][5] 2-Bromo-3,3,3-trifluoropropene is a skin irritant.[1]
Serious Eye Damage/Irritation Category 1Morpholine causes serious eye damage.[2][5] 2-Bromo-3,3,3-trifluoropropene causes serious eye irritation.[1]
Respiratory Irritation Likely2-Bromo-3,3,3-trifluoropropene may cause respiratory irritation.[1]
Mutagenicity Suspected2-Bromo-3,3,3-trifluoropropene is suspected of causing genetic defects.[1]
Flammability Flammable LiquidMorpholine is a flammable liquid.[2][4]

Physical and Chemical Properties (Estimated)

PropertyEstimated Value/Information
Molecular Formula C₇H₁₁BrF₃NO
Appearance Likely a colorless to straw-colored liquid.[6]
Odor Likely a pungent, amine-like odor.[5][6]
Boiling Point Not available.
Flash Point Not available; handle as a flammable liquid.[2]
Solubility Reacts violently with water.[6][7] Likely soluble in organic solvents.

Core Directive: Safe Handling and Storage

The primary directive for handling 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is the strict avoidance of all direct contact and inhalation. All operations must be conducted within a certified chemical fume hood.

Engineering Controls
  • Fume Hood: All handling, including weighing, transferring, and reactions, must be performed in a well-ventilated chemical fume hood.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[8]

  • Safety Shower and Eyewash Station: A fully functional and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable. The causality behind this stringent requirement is the compound's inferred corrosive and highly toxic nature, which presents a dual threat of chemical burns and systemic toxicity upon exposure.

  • Eye and Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards, in conjunction with a full-face shield.[8]

  • Skin Protection:

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving strategy (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.

    • Lab Coat: A chemically resistant lab coat is required. For larger quantities or tasks with a higher splash risk, a chemical apron over the lab coat is advised.

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[5]

Storage
  • Store in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, separate from incompatible materials.[2][9]

  • Incompatible Materials: Strong oxidizing agents, acids, and sources of ignition.[1][5] The compound may also react violently with water and other protic solvents.[6][7][10][11]

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood Certification prep2 Don Full PPE: - Face Shield & Goggles - Double Gloves - Lab Coat prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Sealed When Not In Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Hazardous Waste Container clean1->clean2 clean3 Store Compound in Cool, Dry, Ventilated Area clean2->clean3

Caption: Safe Handling Workflow for 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine.

Emergency Procedures and First Aid

Immediate and decisive action is critical in the event of an exposure. The following protocols are derived from the first-aid measures for morpholine and halogenated compounds.[2][12]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]

G Emergency Response Protocol cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Event Occurs inhalation Inhalation: Move to Fresh Air exposure->inhalation skin Skin Contact: Flush with Water (15+ min) exposure->skin eye Eye Contact: Flush with Water (15+ min) exposure->eye ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion call_emergency Seek IMMEDIATE Medical Attention inhalation->call_emergency remove_clothing Remove Contaminated Clothing skin->remove_clothing eye->call_emergency ingestion->call_emergency remove_clothing->call_emergency provide_sds Provide MSDS/Guide to Medical Personnel call_emergency->provide_sds

Caption: Emergency Response Protocol for Exposure Incidents.

Fire and Explosion Hazard Data

  • Flammability: Assumed to be a flammable liquid based on the morpholine component.[2][4] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). Do not use a direct water jet, as it may spread the fire.[1][2]

  • Hazardous Decomposition Products: Thermal decomposition will likely produce highly toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][5]

Accidental Release Measures

  • Personal Precautions: Evacuate the area immediately. Ensure adequate ventilation. Wear full PPE as described in Section 3.2. Avoid breathing vapors.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2]

  • Containment and Cleanup:

    • Eliminate all ignition sources.

    • For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable, sealed container for hazardous waste disposal.

    • Do not use combustible materials, such as sawdust, for cleanup.

    • Wash the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.

Toxicological Profile (Inferred)

The toxicological properties of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine have not been specifically studied. However, based on its constituents, significant toxicity is expected.

  • Acute Effects: Likely to be corrosive to the skin, eyes, and respiratory tract upon contact.[2][14] Inhalation may cause chemical pneumonitis and pulmonary edema.[5] Ingestion can cause severe burns to the gastrointestinal tract.[5]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the liver and kidneys.[5]

  • Mutagenicity: The presence of the 2-bromo-3,3,3-trifluoropropyl group suggests the compound may be a suspected mutagen.[1]

Hypothetical Synthesis Protocol with Integrated Safety Measures

The synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine would likely involve the nucleophilic addition of morpholine to a suitable bromotrifluoropropyl precursor. The following is a hypothetical protocol, emphasizing the causality behind each safety precaution.

Reaction: Morpholine + 1,2-dibromo-3,3,3-trifluoropropane → 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

StepProcedureCausality and Safety Rationale
1. Reagent Preparation In a certified chemical fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with morpholine and a suitable aprotic solvent (e.g., THF).Causality: Morpholine is corrosive and flammable.[2][3] The reaction must be kept under an inert atmosphere to prevent side reactions with atmospheric moisture.
2. Cooling Cool the reaction vessel to 0°C using an ice-water bath.Causality: The nucleophilic substitution is likely exothermic. Cooling controls the reaction rate, preventing thermal runaways and minimizing side product formation.
3. Reagent Addition Slowly add a solution of 1,2-dibromo-3,3,3-trifluoropropane in the same solvent to the stirred morpholine solution via the dropping funnel over 1 hour.Causality: Slow addition is critical for managing the reaction's exothermicity. The precursor is a halogenated hydrocarbon and must be handled with care to avoid inhalation and skin contact.
4. Reaction Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.Causality: This allows the reaction to proceed to completion. The fume hood contains any vapors released during this period.
5. Workup Quench the reaction by slowly adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.Causality: Quenching deactivates any remaining reactive species. The extraction and washing steps are performed in a separatory funnel inside the fume hood to manage solvent vapors.
6. Purification Concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography.Causality: The rotary evaporator must be properly vented to the fume hood or an appropriate trap to capture solvent vapors. All purification steps are conducted within the fume hood.

References

  • SynQuest Laboratories, Inc. (n.d.). 2-Bromo-3,3,3-trifluoropropene Safety Data Sheet.
  • PENTA s.r.o. (2025, April 16). Morpholine Safety Data Sheet.
  • Redox (2022, October 1). Safety Data Sheet Morpholine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet Morpholine.
  • Regulations.gov. (2013, November 26). Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Morpholine, 99+%.
  • ChemicalBook. (2026, January 15). Morpholine.
  • ChemicalBook. (n.d.). 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet.
  • Fisher Scientific. (2010, October 11). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
  • Fisher Scientific. (2016, August 6). Safety Data Sheet: Morpholine.
  • CDN Isotopes. (2015). Safety Data Sheet.
  • ResearchGate. (2025, August 6). BrF3, an Underutilized Reagent in Organic Chemistry.
  • TCI Chemicals. (2024, November 21). Safety Data Sheet: N-(3-Aminopropyl)morpholine.
  • Chemistry Learner. (2011, November 18). Bromine trifluoride Formula, Properties, Reactions, Uses, MSDS.
  • Santa Cruz Biotechnology. (2019, February 7). Bromine trifluoride Safety Data Sheet.
  • ECHEMI. (n.d.). 4-(2-BroMoethyl)Morpholine HydrobroMide SDS.
  • Wikipedia. (n.d.). Bromine trifluoride.

Sources

Methodological & Application

Using 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine as a Pharmaceutical Intermediate

Executive Summary

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine (CAS: 160921-16-4) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors and metabolic modulators. Its structural value lies in the 3,3,3-trifluoropropyl-morpholine motif, which combines the solubility-enhancing properties of morpholine with the metabolic stability and lipophilicity of the trifluoromethyl (


) group.

This Application Note details the handling, reactivity, and synthetic protocols for utilizing this intermediate. It specifically addresses the unique reactivity of the


-bromo-amine scaffold, which operates via a transient aziridinium ion mechanism , necessitating specific reaction conditions to control regioselectivity and prevent polymerization.

Chemical Profile & Properties[1][2]

PropertySpecification
Chemical Name 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine
CAS Number 160921-16-4
Molecular Formula

Molecular Weight 262.07 g/mol
Appearance Colorless to pale yellow oil (low melting solid)
Solubility Soluble in DCM, THF, MeCN, DMF; Sparingly soluble in water
Stability Moisture sensitive; prone to cyclization (aziridinium formation) upon prolonged storage at RT. Store at 2–8°C under inert atmosphere.
Hazards Vesicant / Alkylating Agent. Structurally analogous to nitrogen mustards. Causes severe skin burns and eye damage. Handle in a fume hood with double-gloving.

Reactivity & Mechanistic Insight

The utility of 4-(2-bromo-3,3,3-trifluoropropyl)morpholine is defined by the "neighboring group participation" of the morpholine nitrogen. Unlike standard alkyl halides, this compound does not typically react via a simple


 mechanism.
The Aziridinium Ion Pathway

Upon heating or treatment with Lewis acids, the morpholine nitrogen attacks the


-carbon (carrying the bromine), displacing the bromide to form a reactive spiro-aziridinium intermediate .
  • Path A (Kinetic Control): Nucleophiles attack the less hindered carbon (C1), leading to a rearranged product (Morpholine migrates to the internal position).

  • Path B (Thermodynamic/Electronic Control): Strong nucleophiles or specific solvent conditions favor attack at the

    
    -bearing carbon (C2), retaining the original skeletal arrangement. The electron-withdrawing 
    
    
    
    group destabilizes positive charge development at C2, often directing nucleophiles toward C1 or making C2 attack sluggish without activation.

ReactionMechanism Start 4-(2-Bromo-3,3,3- trifluoropropyl)morpholine Aziridinium Spiro-Aziridinium Intermediate (Highly Electrophilic) Start->Aziridinium  Spontaneous Cyclization (-Br⁻) Prod_Ret Product A (Retention) Nu attacks C2 (Morpholine-CH2-CH(Nu)-CF3) Aziridinium->Prod_Ret  Path B (Steric/Electronic) Prod_Rearr Product B (Rearrangement) Nu attacks C1 (Nu-CH2-CH(Morpholine)-CF3) Aziridinium->Prod_Rearr  Path A (Kinetic/Less Hindered)

Caption: Mechanistic bifurcation via the aziridinium intermediate. Path A is common with bulky nucleophiles; Path B requires optimized conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Context: If the compound is not purchased, it can be synthesized from 2-bromo-3,3,3-trifluoropropene.

Reagents:

  • 2-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Temperature: 0°C to RT

Procedure:

  • Setup: Charge a round-bottom flask with 2-bromo-3,3,3-trifluoroprop-1-ene dissolved in DCM (5 mL/mmol). Cool to 0°C.

  • Addition: Add morpholine dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (visualize with

    
     or Iodine; UV active).
    
  • Workup: Wash the organic layer with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The product is often pure enough for the next step. If necessary, purify via rapid silica gel chromatography (Hexane/EtOAc gradient). Note: Do not heat excessively during evaporation to prevent cyclization.

Protocol B: Coupling to Pharmacophore (N-Alkylation)

Target: Installation of the trifluoropropyl-morpholine tail onto an amine-bearing drug scaffold (e.g., Aniline or Piperazine derivative).

Reagents:

  • Target Amine Scaffold (1.0 equiv)

  • 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Catalyst: KI (0.1 equiv) - Critical for accelerating the reaction via in-situ iodide exchange.

  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Dissolve the Target Amine in DMF (0.2 M concentration).

  • Activation: Add

    
     and KI. Stir for 10 minutes at RT.
    
  • Alkylation: Add 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine (dissolved in minimal DMF) dropwise.

  • Heating: Heat the reaction mixture to 60–80°C for 12–18 hours.

    • Note: Higher temperatures (>100°C) increase the risk of elimination to the vinyl morpholine side product.

  • Quench: Cool to RT and dilute with EtOAc. Wash with water (

    
    ) to remove DMF.
    
  • Purification: Column chromatography. The product will typically be more polar than the starting material.

Protocol C: Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Low Yield / No Reaction Steric hindrance of

; Poor nucleophilicity.
Switch base to

(solubility effect); Add 0.5 equiv NaI or TBAI (phase transfer). Increase temp to 90°C.
Elimination Product (Vinyl) Base is too strong/bulky; Temp too high.Use a weaker base (

or DIPEA); Lower temperature to 50°C and extend time.
Rearranged Product Aziridinium ring opening at C1 (terminal).This is often intrinsic. To favor retention, use non-polar solvents (Toluene) to tighten ion pairs, though reaction will be slower.

Safety & Handling (EHS)

WARNING: POTENTIAL VESICANT. Because this compound can form an aziridinium ion (similar to mustard gas mechanism), it must be treated as a potential alkylating agent for DNA/Proteins.

  • Engineering Controls: Handle ONLY in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile to quench the alkylating agent) followed by detergent.

  • Storage: Store in a tightly sealed container at 4°C. Moisture leads to hydrolysis (formation of HBr and the alcohol).

References

  • Synthesis of Fluorinated Morpholines

    • Reaction of 2-bromo-3,3,3-trifluoroprop-1-ene with amines
    • Zhang, Y., et al. "Controllable Synthesis of Trifluoromethyl-containing Analogues." Organic Chemistry Frontiers, 2022.[1] Link

  • Aziridinium Ion Chemistry

    • Mechanistic insights into beta-halo amines
    • D'Hogge, R., et al. "Synthetic Applications of Aziridinium Ions." MDPI Molecules, 2021. Link

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Specification: 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine. Link

    • Accela Chem Safety Data Sheet (SDS): CAS 160921-16-4. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 4-(2-bromo-3,3,3-trifluoropropyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The presence of the trifluoromethyl group and the secondary bromide presents unique challenges that require careful consideration of reaction parameters to achieve high yields and minimize side products. This resource provides in-depth, experience-based solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 4-(2-bromo-3,3,3-trifluoropropyl)morpholine challenging?

A1: The primary challenges stem from the electronic and steric properties of the substrate. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly impacts the reactivity of the adjacent carbon-bromine bond.[1] While this enhances the electrophilicity of the carbon, it can also decelerate the rate of S\N2-type reactions, which are common in many coupling processes.[2] Additionally, as a secondary bromide, the substrate is sterically more hindered than a primary halide, which can impede catalyst-substrate interactions and favor competing elimination reactions.[3][4]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The most prevalent side reaction is β-elimination, leading to the formation of an unsaturated trifluoromethyl-containing alkene. This is often promoted by strong, sterically hindered bases and higher temperatures.[4] To minimize elimination, it is crucial to select a base that is strong enough to facilitate the desired coupling reaction but not so strong or bulky that it preferentially abstracts a proton. Careful temperature control is also essential. In some cases, catalyst deactivation or the formation of homocoupled products can also occur, particularly in Suzuki and Sonogashira reactions if reaction conditions are not rigorously oxygen-free.[5]

Q3: Which types of coupling reactions are most suitable for this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options, provided the conditions are carefully optimized.[6][7][8] Nickel-catalyzed couplings are also emerging as powerful alternatives, particularly for challenging secondary alkyl halides, as they can sometimes proceed via different mechanistic pathways (e.g., radical intermediates) that may be more favorable for this substrate.[3][9] The choice of reaction will depend on the desired bond to be formed (C-C, C-N, etc.) and the available coupling partner.

Troubleshooting Guide: Low Yield and Incomplete Conversion

Low yield or the presence of significant unreacted starting material is a frequent issue. The following sections break down potential causes and provide systematic troubleshooting steps.

Issue 1: Sluggish or Stalled Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[6] However, challenges can arise with electron-deficient and sterically hindered substrates like 4-(2-bromo-3,3,3-trifluoropropyl)morpholine.

Root Causes & Solutions:

  • Inefficient Oxidative Addition: The Pd(0) catalyst may struggle to insert into the C-Br bond.

    • Solution: Switch to more electron-rich and bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos).[10] These ligands accelerate oxidative addition.

  • Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.

    • Solution: The choice of base is critical.[5][6] A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ should be performed.[11] In some cases, using an aqueous base solution can be beneficial, but for substrates prone to hydrolysis, anhydrous conditions with a base like K₃PO₄ may be preferable.[10] Using organotrifluoroborate salts instead of boronic acids can also enhance reactivity.[11][12]

  • Catalyst Decomposition: High temperatures can lead to the formation of palladium black and loss of catalytic activity.[5]

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[5] If high temperatures are necessary, consider using a more robust catalyst system or a pre-catalyst designed for stability.

Experimental Protocol: Suzuki-Miyaura Coupling Screen

  • To a dried Schlenk tube, add the aryl boronic acid (1.2-1.5 equiv.), base (2-3 equiv.), and palladium pre-catalyst (1-5 mol%) and ligand (1.1-1.5 times the palladium, if not a pre-catalyst complex).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., toluene, dioxane, or THF/water mixtures).

  • Add 4-(2-bromo-3,3,3-trifluoropropyl)morpholine (1 equiv.) via syringe.

  • Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor by TLC or GC-MS.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screen

ParameterCondition ACondition BCondition C
Catalyst (2 mol%) Pd(OAc)₂/SPhosPd₂(dba)₃/t-Bu₃PPdCl₂(dppf)
Base (2.5 equiv.) K₃PO₄Cs₂CO₃K₂CO₃
Solvent TolueneDioxaneTHF/H₂O (4:1)
Temperature 80 °C100 °C80 °C

Troubleshooting Workflow: Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity (Boronic acid, base, solvent) start->check_reagents optimize_catalyst Screen Catalyst System (Ligand & Pd Source) check_reagents->optimize_catalyst Reagents OK optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Yield Improves optimize_temp Vary Temperature (60-110 °C) optimize_base->optimize_temp No Improvement optimize_base->success Yield Improves check_degassing Ensure Rigorous Degassing optimize_temp->check_degassing No Improvement optimize_temp->success Yield Improves check_degassing->start Re-evaluate check_degassing->success Yield Improves

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Forming a C-N bond with 4-(2-bromo-3,3,3-trifluoropropyl)morpholine via Buchwald-Hartwig amination can be complicated by the nucleophilicity of the amine and the strength of the base.[7]

Root Causes & Solutions:

  • Base-Induced Elimination: Strong bases like NaOtBu or KHMDS can readily cause elimination, especially at elevated temperatures.[13]

    • Solution: Use a weaker base such as Cs₂CO₃ or K₃PO₄.[14] While the reaction may require slightly higher temperatures or longer reaction times, this often provides a better yield of the desired amine.

  • Incompatible Ligand: The choice of ligand is critical for successful C-N bond formation.[7][15]

    • Solution: For secondary alkyl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, tBuXPhos) are often superior to more traditional ligands like BINAP or dppf.[15][16] A ligand screen is highly recommended.

  • Amine Basicity: The pKa of the amine coupling partner can influence the reaction. Highly basic amines may require different conditions than less basic ones.

    • Solution: For less nucleophilic amines, a stronger base and a more active catalyst system may be necessary. Conversely, for highly nucleophilic amines, milder conditions may suffice.

Table 2: Suggested Ligands for Buchwald-Hartwig Amination Screen

LigandStructural ClassKey Feature
XPhos BiarylphosphineBulky and electron-rich, generally effective.
BrettPhos BiarylphosphineVery bulky, often good for challenging substrates.
Cy₂t-BuP TrialkylphosphineHindered trialkylphosphine, shown to be effective for secondary alkyl bromides.[16]
dppf Ferrocene-basedBidentate, a more traditional but sometimes effective choice.[7]
Issue 3: Failure in Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with organic halides, typically requires a palladium catalyst and a copper(I) co-catalyst.[8]

Root Causes & Solutions:

  • Copper-Free vs. Copper-Catalyzed: While traditional Sonogashira reactions use a copper co-catalyst, copper-free versions have been developed to avoid issues like alkyne homocoupling (Glaser coupling).[17][18]

    • Solution: If homocoupling of the alkyne is a significant side reaction, try a copper-free protocol. This often involves using a slightly higher palladium catalyst loading and a strong amine base like pyrrolidine or piperidine.

  • Base Incompatibility: The amine base plays a crucial role in both the palladium and copper catalytic cycles.[8]

    • Solution: Screen different amine bases. Diisopropylamine (DIPA) and triethylamine (TEA) are common choices. For more challenging couplings, a stronger, bulkier base might be beneficial.

  • Alkyne Decomposition: Some terminal alkynes can be unstable under basic conditions or at high temperatures.[19]

    • Solution: Use the mildest possible conditions. It may be beneficial to add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.

Experimental Protocol: Sonogashira Coupling Optimization

  • In a Schlenk tube, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if used, the copper co-catalyst (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill with argon.

  • Add degassed solvent (e.g., THF or DMF) and the amine base (2-3 equiv.).

  • Add the terminal alkyne (1.1-1.3 equiv.) followed by 4-(2-bromo-3,3,3-trifluoropropyl)morpholine (1 equiv.).

  • Stir at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction's progress.

Catalytic Cycle Visualization: Generalized Palladium Cross-Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)L₂(R') OxAdd->Transmetal Transmetalation (R'-M) RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination Product R-R' RedElim:e->Pd0:w  

Caption: A generalized palladium cross-coupling catalytic cycle.

Concluding Remarks

Successfully performing coupling reactions with 4-(2-bromo-3,3,3-trifluoropropyl)morpholine requires a systematic approach to optimization. The electron-withdrawing trifluoromethyl group and the steric hindrance of the secondary bromide necessitate careful selection of the catalyst, ligand, base, and solvent system. By understanding the potential pitfalls, such as β-elimination and inefficient catalyst turnover, and by methodically screening reaction parameters, researchers can significantly improve yields and obtain the desired products efficiently. This guide serves as a starting point for troubleshooting and should be adapted based on the specific coupling partners and desired outcomes.

References

  • Gas phase SN2 reactions of halide ions with trifluoromethyl halides: front- and back-side attack vs. complex formation. (2006). PubMed. [Link]

  • Suzuki coupling reaction of BTP with arylboronic acids. ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Publishing. [Link]

  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. (2025). ACS Publications. [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group. [Link]

  • Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. RSC Publishing. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (2009). NIH. [Link]

  • Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. NIH. [Link]

  • Efficient SN2 Fluorination of Primary and Secondary Alkyl Bromides by Copper(I) Fluoride Complexes. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. NIH. [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? Reddit. [Link]

  • Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent. NIH. [Link]

  • Predict Substitution vs Elimination for Primary Alkyl Halides. YouTube. [Link]

  • 6.03.3. Substitution vs Elimination. Chemistry LibreTexts. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

Sources

Technical Support Center: Stability & Handling of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

[1]

Topic: Preventing Hydrolysis & Degradation in Aqueous Media Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, Chemical Biologists, Process Chemists

Core Directive: The "Aziridinium Trap"

Executive Summary: The instability of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine in water is not a random degradation event; it is a mechanically driven suicide reaction. The molecule belongs to the class of


-haloamines

In aqueous media at neutral pH, the morpholine nitrogen attacks the

aziridinium ion

The Golden Rule:

Stability is binary.

  • Protonated (Acidic pH): The nitrogen lone pair is locked.[1] The molecule is STABLE .

  • Free Base (Neutral/Basic pH): The nitrogen lone pair is free.[1][2] The molecule is UNSTABLE .[2]

The Mechanism (The "Why")[1]

To troubleshoot effectively, you must visualize the enemy.[2] The degradation is driven by Anchimeric Assistance (Neighboring Group Participation).[1][2]

Figure 1: Degradation Pathway & Control Points[2]

HydrolysisMechanismReagentTarget Molecule(Free Base)ProtonatedProtonated Salt(STABLE STORAGE)Reagent->Protonated+ H+ (pH < 4)AziridiniumAziridinium Ion(Highly Electrophilic)Reagent->AziridiniumIntramolecularCyclization (-Br)Protonated->Reagent- H+ (pH > 6)AlcoholHydrolysis Product(Inactive Alcohol)Aziridinium->Alcohol+ H2O (Hydrolysis)

Caption: The kinetic competition between safe protonation (green path) and destructive cyclization (red path).[1]

Troubleshooting Guides

Guide A: Preparation of Stable Stock Solutions

Issue: "My compound degrades within minutes of dissolving in buffer." Diagnosis: You are likely dissolving the free base directly into a neutral buffer (pH 7.4), or your DMSO stock contains trace water.[1]

The Solution: Acidic Stabilization The pKa of the morpholine nitrogen in this fluorinated analog is estimated to be ~5.0–6.0 (lowered from ~8.3 by the electron-withdrawing

  • At pH 7.4, the molecule is >90% in the reactive free-base form.

  • At pH 3.0, the molecule is >99% protonated and stable.[2]

ParameterRecommended SpecificationWhy?
Solvent Anhydrous DMSO or DMAcAvoids protic activation during storage.[2]
Acid Additive 1-2 equivalents of HCl or TFAProtonates the amine immediately upon dissolution.[2]
Storage Temp -20°C or -80°CArrhenius equation: lower T = exponentially slower cyclization.[2]
Avoid Phosphate Buffer, Tris, MethanolPhosphate/Tris can act as nucleophiles; Methanol can form methyl ethers.[2]

Protocol 1: Making a "Bulletproof" Stock (100 mM)

  • Weigh the solid compound.[2]

  • Dissolve in Anhydrous DMSO containing 10 mM HCl (or add 1 eq. of 1M HCl in ether/dioxane to the DMSO).

  • Aliquot immediately into small vials (single-use) to avoid freeze-thaw cycles.

  • Store at -80°C.

Guide B: Usage in Biological Assays (The "Sprint")

Issue: "I need to run a cellular assay at pH 7.4, but the compound hydrolyzes." Diagnosis: You cannot stop hydrolysis at pH 7.4; you can only outrun it.[2]

The Solution: The "Make-Fresh" Workflow Since the target reaction (alkylation of a protein/receptor) competes with hydrolysis, you must maximize the local concentration of the electrophile at the moment of addition.

Protocol 2: The "Sprint" Injection Method

  • Keep the stock solution (in acidic DMSO) on ice.

  • Prepare your cell media or assay buffer (pH 7.[1][2]4) and warm to 37°C.

  • Do NOT dilute the compound into a "working solution" (e.g., 10x in PBS) and let it sit.

  • Direct Addition: Add the acidic DMSO stock directly to the well/reaction vessel.[2]

    • Tip: Ensure the volume of acidic DMSO added does not drop the assay pH below physiological tolerance (usually <1% v/v DMSO is safe).

  • Mix immediately. The clock starts the second the pH jumps from 3 to 7.4.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the cause of experimental failure.

TroubleshootingFlowStartProblem: Loss of Activity / PurityCheckLCMSCheck LC-MS of Stock SolutionStart->CheckLCMSMassPlus17Mass Shift +17 Da?CheckLCMS->MassPlus17YesMassMinusHBrMass Shift -80 Da?CheckLCMS->MassMinusHBrYesNoShiftCorrect Mass, No ActivityCheckLCMS->NoShiftNoHydrolysisDiagnosis: Hydrolysis (Alcohol formed)Cause: Water in DMSO or pH > 6MassPlus17->HydrolysisEliminationDiagnosis: Elimination (Alkene formed)Cause: High pH + HeatMassMinusHBr->EliminationAssayIssueDiagnosis: Assay ConditionsCompound degraded during incubationNoShift->AssayIssueFix1See Protocol 1Hydrolysis->Fix1Action: Re-synthesize,store in Acidic DMSOFix2See Protocol 2AssayIssue->Fix2Action: Use 'Sprint' Protocol(Direct addition)

Caption: Diagnostic logic for identifying degradation modes via Mass Spectrometry.

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline) to dilute my compound? A: No. Phosphate anions (

1HEPESMOPS12

Q: My solution turned slightly yellow. Is it still good? A: Likely No. Yellowing often indicates polymerization or the formation of conjugated elimination products (alkenes) via dehydrohalogenation.[1] Verify purity by LC-MS. If the purity is <90%, discard it; the breakdown products can be toxic or assay-interfering.

Q: Why does the trifluoromethyl (


) group matter?A:

112

Q: What is the half-life of this compound at pH 7.4? A: While specific experimental data depends on temperature, similar

15 minutes to 2 hours22

References

  • Mechanism of Aziridinium Formation

    • Golubev, A. S., et al.[2] "Stereoselective synthesis of

      
      -trifluoromethyl-substituted amines via aziridinium intermediates." Tetrahedron, 2013.[2]
      
    • Concept: Explains the kinetics of aziridinium formation in trifluoromethyl-substituted systems.
  • Nitrogen Mustard Stability & Hydrolysis

    • B. A. B. Burrows, et al.[2][3] "Kinetics of hydrolysis of nitrogen mustards."[2] Journal of the Chemical Society, 1960.

    • Concept: Foundational text on the pH-dependence of -haloamine hydrolysis.
  • pKa Effects in Fluorinated Amines

    • Morgenthaler, M., et al.[2] "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2007.[2] [1]

    • Concept: Provides data on how electron-withdrawing groups (like

      
       and 
      
      
      -halogens) lower amine pKa.[1][2]
  • General Handling of Electrophilic Probes

    • Weerapana, E., et al.[2] "Monitoring protein-small molecule interactions with activity-based protein profiling."[2] Nature Protocols, 2007.[2]

    • Concept: Standard protocols for handling reactive alkylating agents in biological buffers.[2]

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity, make these compounds highly valuable. 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a key synthon, combining a versatile morpholine scaffold with a reactive, trifluorinated propyl chain. Its utility in constructing more complex molecular architectures necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount tool.

This guide provides an in-depth analysis of the expected ¹H and ¹⁹F NMR spectral features of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine. As direct spectral data for this specific compound is not widely published, we will derive a detailed, predictive analysis based on the well-established NMR principles of its constituent fragments. We will compare these predicted spectral characteristics with the experimental data of analogous fluorinated morpholine derivatives to highlight the unique spectroscopic signature of the title compound and to provide researchers with a robust framework for its identification and quality control.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion of the NMR data, the protons and fluorine atoms of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine are systematically labeled as shown in the structure below. The morpholine ring protons are designated with prime symbols ('), while the propyl chain protons are numbered 1 and 2.

Caption: Labeled structure of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the morpholine ring and the N-propyl side chain. The chemical shifts are governed by the inductive effects of the heteroatoms (N, O), the bromine atom, and the highly electronegative trifluoromethyl (-CF₃) group.

  • Morpholine Ring Protons (H-2', H-3', H-5', H-6'): The morpholine moiety typically displays two sets of signals.[1][2]

    • H-2', H-6': The four protons adjacent to the oxygen atom are the most deshielded within the ring system due to oxygen's high electronegativity. They are expected to resonate as a multiplet in the range of 3.70 - 3.85 ppm .

    • H-3', H-5': The four protons adjacent to the nitrogen atom are expected further upfield, appearing as a multiplet around 2.50 - 2.70 ppm . The exact chemical shift and appearance are influenced by the electronic nature of the N-substituent.[3]

  • Propyl Side-Chain Protons (H-1, H-2):

    • H-1 (N-CH₂): These two diastereotopic protons are adjacent to the nitrogen atom and the chiral center at C2. They will be deshielded by the nitrogen and will couple with the single H-2 proton. Their signal is predicted to be a complex multiplet around 2.80 - 3.10 ppm .

    • H-2 (-CH(Br)CF₃): This single proton is on a stereocenter and is flanked by three powerful electron-withdrawing groups: the bromine atom, the trifluoromethyl group, and the morpholine nitrogen (via C1). This environment will cause a significant downfield shift, placing its resonance in the 4.50 - 4.80 ppm range. Its signal will be split by the two H-1 protons and the three fluorine atoms, resulting in a complex multiplet, likely a doublet of quartets of doublets (dqd) or a similarly complex pattern.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6'3.70 - 3.85m-
H-12.80 - 3.10m²JHH ≈ 14; ³JHH ≈ 6-8
H-3', H-5'2.50 - 2.70m-
H-24.50 - 4.80m (e.g., dqd)³JHH ≈ 6-8; ³JHF ≈ 8-10

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap.[4][5]

  • Trifluoromethyl (-CF₃) Group:

    • Chemical Shift: The chemical shift of a -CF₃ group is highly sensitive to its electronic environment.[6] For a trifluoromethyl group attached to a saturated, electron-deficient carbon, the signal is expected to appear in the upfield region of the spectrum. Based on data for similar structures, a chemical shift in the range of -68 to -72 ppm (relative to CFCl₃ at 0 ppm) is predicted.[7]

    • Multiplicity: The three equivalent fluorine nuclei will couple with the single vicinal proton (H-2). According to the n+1 rule, this will result in a doublet . The three-bond H-F coupling constant (³JHF) is typically in the range of 8 - 10 Hz .

Predicted ¹⁹F NMR Data Summary
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (³JHF, Hz)
-CF-68 to -72d8 - 10

Comparison with Alternative Fluorinated Morpholine Derivatives

To understand the unique spectral features of 4-(2-bromo-3,3,3-trifluoropropyl)morpholine, it is instructive to compare its predicted NMR data with the experimental data of structurally related compounds. This comparison highlights how subtle changes in molecular structure lead to significant and diagnostic differences in the NMR spectra.

CompoundStructureKey ¹H NMR Features (δ, ppm)Key ¹⁹F NMR Features (δ, ppm)
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine (Predicted)Br-CH(CF₃)-CH₂-N(CH₂CH₂)₂OH-2 at ~4.65: Highly deshielded due to Br and CF₃.~ -70 (d): Doublet due to coupling with H-2.
4-(2,2,2-Trifluoroethyl)morpholine [8]CF₃-CH₂-N(CH₂CH₂)₂ON-CH₂ at ~2.75 (q): Quartet due to coupling with CF₃.~ -72 (t): Triplet due to coupling with adjacent CH₂.
4-(Trifluoroacetyl)morpholine [9]CF₃-C(O)-N(CH₂CH₂)₂OMorpholine protons shifted downfield: Due to electron-withdrawing carbonyl group.~ -68 (s): Singlet, no adjacent protons. Shift influenced by carbonyl.
2-(Trifluoromethyl)morpholine [10]CF₃-CH(NH)-CH₂-O-CH₂-CH₂Ring protons show complex splitting: Due to the CF₃ group directly on the ring.~ -75 (d): Doublet due to coupling with geminal proton on the ring.

Analysis of Comparison:

  • Effect of Bromine: The most striking predicted feature of the title compound is the highly downfield-shifted H-2 proton (~4.65 ppm). This is a direct consequence of the combined deshielding from both the bromine and the trifluoromethyl group. In contrast, the analogous proton in 4-(2,2,2-trifluoroethyl)morpholine (part of the N-CH₂ group) is a quartet at a much more upfield position (~2.75 ppm).

  • ¹⁹F Multiplicity as a Diagnostic Tool: The multiplicity of the ¹⁹F signal is a powerful diagnostic tool. The predicted doublet for the title compound immediately distinguishes it from 4-(2,2,2-trifluoroethyl)morpholine, which shows a triplet, and 4-(trifluoroacetyl)morpholine, which shows a singlet. This directly confirms the -CH(Br)CF₃ connectivity.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate structural confirmation. The following protocol outlines a robust methodology for the characterization of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine. This self-validating workflow ensures both accuracy and precision.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standards: - TMS (for ¹H, 0 ppm) - CFCl₃ or secondary standard (for ¹⁹F) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq_start Insert sample & lock on solvent signal prep4->acq_start acq_tune Tune and match probe for ¹H and ¹⁹F nuclei acq_start->acq_tune acq_shim Optimize magnetic field homogeneity (shimming) acq_tune->acq_shim acq_H1 Acquire ¹H Spectrum (zg30 pulse program, NS=16, D1=2s) acq_shim->acq_H1 acq_F19 Acquire ¹H-coupled ¹⁹F Spectrum (zgflqn pulse program, NS=32, D1=2s) acq_shim->acq_F19 proc_ft Apply Fourier Transform (FT) acq_H1->proc_ft acq_F19->proc_ft proc_phase Phase correct spectrum proc_ft->proc_phase proc_baseline Apply baseline correction proc_phase->proc_baseline proc_ref Reference spectra to internal standards proc_baseline->proc_ref proc_integrate Integrate peaks and analyze multiplicities proc_ref->proc_integrate

Caption: Workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For solubility issues, acetone-d₆ or DMSO-d₆ can be considered.[11]

    • Concentration: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial before transferring to a 5 mm NMR tube.

    • Internal Standard: Add Tetramethylsilane (TMS) as an internal reference for the ¹H spectrum (δ = 0.00 ppm). For the ¹⁹F spectrum, a common reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm), although due to its environmental impact and volatility, stable secondary standards like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) are often preferred.[12][13]

  • Instrument Setup & Calibration (on a ≥400 MHz spectrometer):

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity and optimal pulse shapes.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution and sharp spectral lines.

  • ¹H NMR Data Acquisition:

    • Use a standard quantitative pulse program (e.g., Bruker's zg30).

    • Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

    • Set the number of scans (NS) to 16 or higher for good signal-to-noise.

    • Use a relaxation delay (D1) of at least 2 seconds to allow for adequate relaxation of the protons between pulses, ensuring more accurate integration.

  • ¹⁹F NMR Data Acquisition:

    • To observe the crucial H-F coupling, acquire a ¹H-coupled ¹⁹F spectrum.[14] A standard fluorine pulse program with the ¹H decoupler turned off should be used.

    • Set the spectral width to encompass the expected chemical shift of the -CF₃ group (e.g., -50 to -90 ppm).

    • Set the number of scans (NS) to 32 or higher. The ¹⁹F nucleus is highly receptive, but more scans can improve the signal-to-noise ratio for observing fine coupling details.

    • Set the relaxation delay (D1) to 2 seconds.

  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening) of ~0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation to improve the signal-to-noise ratio.

    • Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline, which is critical for accurate integration.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹⁹F spectrum to the known chemical shift of the reference standard.

    • Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The comprehensive NMR characterization of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine relies on a synergistic analysis of both ¹H and ¹⁹F spectra. The predicted ¹H spectrum is distinguished by a highly deshielded methine proton (H-2) around 4.50-4.80 ppm, a direct result of adjacent bromine and trifluoromethyl substituents. The ¹⁹F spectrum provides a clear diagnostic signal: a doublet located around -70 ppm, confirming the vicinal relationship between the -CF₃ group and the H-2 proton. When compared to other fluorinated morpholine analogues, these features create a unique spectroscopic fingerprint, allowing for its unambiguous identification. The detailed experimental protocol provided herein ensures that researchers can acquire high-fidelity, reliable data to validate the synthesis and purity of this important chemical building block.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

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  • U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-based Fluorine-19 (¹⁹F) NMR Research. Retrieved February 22, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹⁹F NMR Reference Standards. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Propene, 2-bromo-3,3,3-trifluoro-. Retrieved February 22, 2026, from [Link]

  • Gremmer, T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(9), 6549-6560. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY: ORGANIC SPECTROSCOPY. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Relay Cooperation of K₂S₂O₈ and O₂ in Oxytrifluoromethylation of Alkenes Using CF₃SO₂Na. Retrieved February 22, 2026, from [Link]

  • Dalvit, C., Gossert, A. D., Coutant, J., & Piotto, M. (2011). Rapid acquisition of ¹H and ¹⁹F NMR experiments for direct and competition ligand-based screening. Magnetic Resonance in Chemistry, 49(4), 199-202. [Link]

  • EPFL. (n.d.). ¹³C NMR with ¹H and ¹⁹F double decoupling. Retrieved February 22, 2026, from [Link]

  • SpectraBase. (n.d.). N-methylmorpholine - Optional[¹H NMR] - Spectrum. Retrieved February 22, 2026, from [Link]

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